

# SJ1008030: A Technical Guide to a Selective JAK2 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SJ1008030 |           |
| Cat. No.:            | B12409258 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SJ1008030** is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Janus Kinase 2 (JAK2). As a heterobifunctional molecule, **SJ1008030** functions by inducing proximity between JAK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the JAK2 protein. This mechanism of action offers a distinct advantage over traditional kinase inhibition by eliminating the target protein, thereby potentially overcoming resistance mechanisms and providing a more sustained therapeutic effect. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **SJ1008030**, including detailed experimental protocols for its evaluation.

## **Chemical Structure and Physicochemical Properties**

**SJ1008030** is a complex molecule comprising a ligand for the JAK2 kinase, a linker, and a ligand for an E3 ubiquitin ligase. The trifluoroacetate salt of **SJ1008030** is commonly used in research.



| Property                                                                                                                                         | Value                                                                                                                                                                                                                                                        |  |
|--------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name                                                                                                                                       | 4-((4-(1-(3-(cyanomethyl)-1-<br>(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-<br>pyrrolo[2,3-d]pyrimidin-2-yl)amino)-N-(2-(4-(2-<br>(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-<br>yl)piperazin-1-yl)ethyl)benzamide 2,2,2-<br>trifluoroacetate[1] |  |
| Chemical Formula                                                                                                                                 | C42H43N13O7S.CF3CO2H[2]                                                                                                                                                                                                                                      |  |
| Molecular Weight                                                                                                                                 | 987.97 g/mol [2][3]                                                                                                                                                                                                                                          |  |
| CAS Number                                                                                                                                       | 2863634-97-1[2][3]                                                                                                                                                                                                                                           |  |
| Solubility                                                                                                                                       | DMSO: 49.4 mg/mL (50 mM)[2]                                                                                                                                                                                                                                  |  |
| CCS(=O)(N1CC(C1)  (N2C=C(C3=C4C=CNC4=NC(NC5=C)  SMILES Code  CCN6CCN(C7=CC=C8C(N(C(C8=C)  C(NC9=O)=O)=O)CC6)=O)C=C5)=N  C#N)=O.OC(C(F)(F)F)=O[2] |                                                                                                                                                                                                                                                              |  |

## **Biological Activity and Mechanism of Action**

**SJ1008030** is a selective JAK2 degrader with potent anti-leukemic activity, particularly in models of CRLF2-rearranged (CRLF2r) Acute Lymphoblastic Leukemia (ALL).[4][5]

**In Vitro Activity** 

| Parameter                     | Cell Line                                 | Value        |
|-------------------------------|-------------------------------------------|--------------|
| IC50 (Cell Growth Inhibition) | MHH-CALL-4                                | 5.4 nM[6][7] |
| IC50 (JAK2 Degradation)       | Xenograft models of kinase-<br>driven ALL | 32 nM[2][4]  |
| EC50 (Antileukemic Efficacy)  | CRLF2r ALL cell lines                     | 5.4 nM[1][4] |

**SJ1008030** induces dose-dependent degradation of JAK2.[7] It has been shown to have a weaker effect on JAK1 and JAK3 and, in some cellular contexts, no significant effect on GSPT1



levels.[1][4] The degradation of JAK2 by **SJ1008030** is dependent on the E3 ligase cereblon (CRBN).[4]

#### **In Vivo Activity**

In xenograft models of kinase-driven ALL, **SJ1008030** has been shown to induce dose-dependent degradation of JAK2.[4] It has also been observed to degrade JAK2 and GSPT1 protein in xenograft bone marrow cells from the SJBALL021415 model.[7]

#### **Mechanism of Action: PROTAC-Mediated Degradation**

As a PROTAC, **SJ1008030**'s mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.



Click to download full resolution via product page

Caption: Mechanism of **SJ1008030**-mediated JAK2 degradation.

## **Key Experimental Protocols**

The following are detailed methodologies for key experiments involving **SJ1008030**, based on the work by Chang et al., Blood, 2021.[5]

#### **Cell Culture**

- Cell Line: MHH-CALL-4 (CRLF2-rearranged ALL cell line).[8]
- Medium: 80% RPMI 1640 supplemented with 20% fetal bovine serum (FBS).[9]



- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[9]
- Subculture: Maintain cell density between 0.6 x 10<sup>6</sup> and 2 x 10<sup>6</sup> cells/mL. Split approximately 1:2 once a week.[9]

### **Cell Viability Assay**

- Objective: To determine the IC50 of **SJ1008030** on MHH-CALL-4 cell growth.
- Method:
  - Seed MHH-CALL-4 cells in a 96-well plate at an appropriate density.
  - Treat the cells with a serial dilution of SJ1008030 (e.g., ranging from picomolar to micromolar concentrations). Include a vehicle control (DMSO).
  - Incubate the plate for 72 hours at 37°C and 5% CO2.[7]
  - Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
  - Measure luminescence using a plate reader.
  - Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).





Click to download full resolution via product page

Caption: Workflow for the cell viability assay.

## **Western Blot for Protein Degradation**



- Objective: To assess the dose-dependent degradation of JAK2 by SJ1008030.
- Method:
  - Treat MHH-CALL-4 cells with varying concentrations of SJ1008030 (e.g., 0-4.3 μM) for 24-72 hours.[7]
  - Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Determine the protein concentration of the lysates using a BCA assay.
  - Denature equal amounts of protein by boiling in Laemmli sample buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against JAK2 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
  - Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase
     (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
  - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
  - Quantify the band intensities using densitometry software and normalize the JAK2 signal to the loading control.

#### In Vivo Xenograft Model

• Objective: To evaluate the in vivo efficacy of **SJ1008030** in a kinase-driven ALL model.



- Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) or NSG mice.
- Cell Line: Patient-derived xenograft (PDX) cells (e.g., SJBALL021415) or a suitable ALL cell line.[7]
- Method:
  - Inject the ALL cells intravenously into the mice.
  - Monitor the engraftment of the leukemia cells, for example, by bioluminescent imaging if the cells are luciferase-tagged.
  - Once the leukemia is established, randomize the mice into treatment and vehicle control groups.
  - Administer SJ1008030 (e.g., at a specified dose and schedule) and the vehicle control to the respective groups.
  - Monitor the tumor burden and the health of the mice throughout the study.
  - At the end of the study, harvest tissues (e.g., bone marrow, spleen) for further analysis, such as Western blotting to assess JAK2 degradation or flow cytometry to quantify leukemic cells.





Click to download full resolution via product page

Caption: Workflow for the in vivo xenograft study.

### Conclusion



**SJ1008030** is a valuable research tool for studying the biological roles of JAK2 and for the preclinical development of novel therapeutics for JAK2-driven malignancies. Its potent and selective degradation of JAK2 offers a promising strategy to overcome the limitations of traditional kinase inhibitors. The experimental protocols provided herein serve as a guide for researchers to further investigate the properties and potential applications of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MHH-CALL-4 Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Leibniz Institute DSMZ: Details [dsmz.de]
- To cite this document: BenchChem. [SJ1008030: A Technical Guide to a Selective JAK2 PROTAC Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409258#sj1008030-s-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com